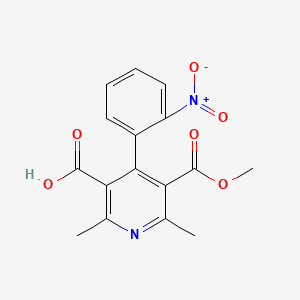

Monomethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate

Description

The compound Monomethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate belongs to the 1,4-dihydropyridine (DHP) class, which is structurally related to calcium channel blockers like nifedipine and nisoldipine. However, available evidence primarily describes its 3-nitrophenyl positional isomer, Monomethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (CAS 74936-72-4), which is a monoester derivative with one methyl ester and one carboxylic acid group . Key properties of this compound include:

- Molecular Formula: C₁₆H₁₆N₂O₆

- Molecular Weight: 332.31 g/mol

- Melting Point: 203°C

- Purity: ≥98.0% (HPLC)

This compound is likely an impurity or synthetic intermediate in the production of dihydropyridine drugs like barnidipine . Its structural uniqueness lies in the combination of a 3-nitrophenyl substituent and a single methyl ester group, distinguishing it from clinically used diesters.

Properties

IUPAC Name |

5-methoxycarbonyl-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-6-4-5-7-11(10)18(22)23/h4-7H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCVJQVUSQPANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10994087 | |

| Record name | 5-(Methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73372-63-1 | |

| Record name | 3-Methyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73372-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | OPC 13463 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073372631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYL DEHYDRONIFEDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4512W12AI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of OPC 13463 involves the esterification of 2,6-dimethyl-4-(3-nitrophenyl)-3-carboxy-5-pyridinecarboxylic acid with methanol . The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods: : Industrial production of OPC 13463 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: : OPC 13463 undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and strong acids or bases for hydrolysis .

Major Products: : The major products formed from these reactions include the corresponding amino derivative, carboxylic acid, and substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Monomethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate has been investigated for its anticancer properties. Studies indicate that it may inhibit the growth of various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death.

- Case Study Example : In vitro studies demonstrated that treatment with this compound significantly reduced cell viability in A549 lung adenocarcinoma cells at concentrations as low as 50 µM over a 24-hour period.

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Study A | A549 (lung cancer) | 50 | Significant reduction in viability |

| Study B | MCF7 (breast cancer) | 100 | Induction of apoptosis |

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against various pathogens:

- Activity Against Bacteria : Research indicates effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Pathogen | Concentration (µg/mL) | Observed Effect |

|---|---|---|

| Staphylococcus aureus | 25 | Inhibition of growth |

| Escherichia coli | 50 | Reduced colony formation |

Material Science Applications

1. Organic Electronics

this compound is being explored for its potential use in organic electronic devices due to its electronic properties:

- Conductivity Studies : Preliminary investigations suggest that this compound can be incorporated into organic photovoltaic cells to enhance charge transport.

Summary of Findings

The applications of this compound span across medicinal chemistry and material science. Its anticancer and antimicrobial properties make it a candidate for further research in drug development. Additionally, its potential use in organic electronics highlights its versatility as a functional material.

Mechanism of Action

Mechanism: : OPC 13463 exerts its effects by interacting with calcium channels, similar to its parent compound pranidipine . It inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure .

Molecular Targets and Pathways: : The primary molecular target of OPC 13463 is the L-type calcium channel. By inhibiting this channel, OPC 13463 reduces intracellular calcium levels, which in turn affects various cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally analogous DHP derivatives:

Key Observations:

Nitrophenyl Position: The 2-nitrophenyl group (ortho) in nifedipine and nisoldipine enhances vascular selectivity but reduces cerebral penetration compared to 3-nitrophenyl derivatives like nimodipine . The Monomethyl (3-nitrophenyl) compound shares the meta-substitution pattern with nimodipine and nitrendipine, which are associated with improved brain bioavailability .

Ester Groups: Clinically used DHPs (e.g., nifedipine, nimodipine) are diesters, optimizing lipophilicity for membrane permeability and calcium channel binding.

Molecular Weight and Stability: Lower molecular weight of the Monomethyl compound (332.31 vs. 346–418 g/mol for diesters) correlates with simpler metabolic pathways but reduced plasma half-life. Stability: The carboxylic acid group in the Monomethyl compound may increase susceptibility to hydrolysis compared to diesters .

Biological Activity

Monomethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate (CAS: 74936-72-4) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C16H16N2O6

- Molecular Weight: 332.31 g/mol

- Melting Point: 203°C

- Appearance: White to light yellow crystalline powder

Chemical Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 74936-72-4 |

| PubChem CID | 173322 |

| IUPAC Name | 5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid |

Biological Activity

This compound has shown promising biological activities in various studies:

-

Antimicrobial Activity :

- Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of growth at specific concentrations.

-

Antioxidant Properties :

- The compound displays antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals and reduce oxidative damage in biological systems.

-

Enzyme Inhibition :

- Studies have demonstrated that this compound can inhibit various enzymes involved in metabolic pathways. This inhibition may have implications for therapeutic applications in metabolic disorders.

Case Studies and Research Findings

A variety of studies have documented the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development . -

Antioxidant Activity Assessment :

In a study assessing the antioxidant properties of various compounds, this compound exhibited a significant reduction in lipid peroxidation levels in vitro. The compound's ability to donate electrons was quantified using the DPPH assay, yielding an IC50 value of 25 µg/mL .

Q & A

Q. What key physicochemical properties of Monomethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate are critical for laboratory handling and storage?

The compound is a white-to-pale yellow crystalline powder with a melting point of 203°C, requiring storage in cool, dark conditions to prevent degradation. It is incompatible with strong oxidizers, necessitating isolation from reactive agents during storage . Purity (>98.0%) should be verified via melting point analysis or HPLC before use .

Q. What safety protocols are essential for minimizing exposure risks during handling?

The compound is classified as acutely toxic (oral, Category 4). Researchers must wear chemical-resistant gloves, splash-proof goggles, and lab coats. In case of skin contact, flush immediately with water for ≥15 minutes and seek medical attention. Use fume hoods to avoid inhalation of dust, and ensure proper ventilation during handling .

Q. How should structural identity and purity be validated for this compound?

Cross-reference CAS registry numbers (e.g., 101539-70-2 for the 2-nitrophenyl isomer) and employ spectroscopic techniques (NMR, IR, mass spectrometry) to confirm molecular structure. Purity can be assessed via melting point consistency and chromatographic methods (HPLC, TLC) .

Advanced Research Questions

Q. How can experimental designs mitigate sample degradation during prolonged studies?

Organic degradation observed in extended experiments (e.g., over 9 hours) can be minimized by maintaining samples at low temperatures (e.g., 4°C) to reduce thermal degradation rates. Continuous cooling systems should be integrated into protocols requiring long-term stability .

Q. What synthetic challenges arise due to the nitro group’s positional isomerism (2- vs. 3-nitrophenyl)?

The nitro group’s position influences electronic properties and reactivity. For example, 2-nitrophenyl derivatives may exhibit steric hindrance or altered redox behavior compared to 3-nitrophenyl analogs. Computational modeling (DFT) or comparative reactivity studies are recommended to evaluate isomer-specific behavior .

Q. What advanced analytical techniques are recommended for characterizing degradation products or byproducts?

High-resolution mass spectrometry (HRMS) and LC-MS/MS can identify trace degradation products. X-ray crystallography may resolve structural ambiguities, while stability-indicating assays (e.g., forced degradation under UV/humidity) can validate analytical methods .

Q. How can researchers address contradictions in hazard classification across safety data sheets (SDS)?

Discrepancies in GHS classifications (e.g., TCI America’s "non-hazardous" vs. AK Scientific’s Category 4 oral toxicity) necessitate cross-verification with primary toxicological studies. Prioritize recent SDS revisions and consult regulatory databases (e.g., EPA’s TSCA) for updated hazard profiles .

Methodological Notes

- Structural Confirmation : Always cross-validate CAS numbers (e.g., 101539-70-2 for the 2-nitrophenyl isomer) and spectroscopic data to avoid misidentification .

- Degradation Mitigation : Implement real-time monitoring (e.g., in situ Raman spectroscopy) during synthesis or storage to detect early degradation .

- Toxicity Management : Adopt OECD guidelines for acute oral toxicity testing if discrepancies exist in SDS classifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.